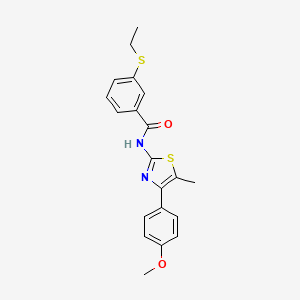

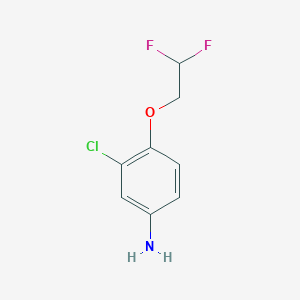

![molecular formula C16H18N2O4 B2635161 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396867-66-5](/img/structure/B2635161.png)

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

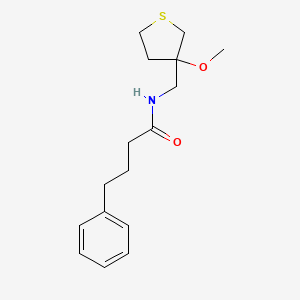

“N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is a biologically active scaffold known to possess diverse activities . The compound also contains a benzo[d][1,4]dioxine ring and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The benzo[d][1,4]dioxine is a type of aromatic organic compound that consists of a benzene ring fused to a 1,4-dioxin ring . The carboxamide group (-CONH2) is a functional group that consists of a carbonyl (C=O) and an amine (NH2) group .

Aplicaciones Científicas De Investigación

Novel Annulated Products from Aminonaphthyridinones

Research indicates that certain naphthyridinone derivatives can undergo Hofmann rearrangement and Combes synthesis to yield new heterocyclic systems. For instance, one study explored the reactivity of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide, resulting in the formation of compounds exhibiting typical pyrrole-type reactivity and providing insights into novel annulated product synthesis (Deady & Devine, 2006).

Synthesis of Novel Heterocyclic Compounds

Cyanoacetamide has been utilized in heterocyclic chemistry to synthesize new benzothiophenes with significant antitumor and antioxidant activities. The study highlights the potential of these compounds in medicinal chemistry and the development of therapeutic agents (Bialy & Gouda, 2011).

Biological Activity of Derivatives

Certain N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives and analogs have been synthesized and evaluated for their dopamine D(2)-like receptor binding affinity. The findings suggest that some of these derivatives could potentially be developed as therapeutic agents for disorders related to dopamine dysregulation (Pinna et al., 2002).

Antimicrobial Applications

New derivatives of pyrrole, modified with atoms of chlorine, amide, and 1,3-oxazole fragments, have been synthesized and evaluated as antimicrobial agents. The study emphasizes the potential of these compounds in combating microbial infections and their role in the development of new therapeutic strategies (Authors, 2020).

Heterocyclic Synthesis via Microwave-Assisted Techniques

The use of microwave-assisted synthesis has been reported for the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating the efficiency of modern techniques in synthesizing compounds with valuable biological activities in shorter times and with higher yields (Youssef et al., 2012).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-18-8-4-5-11(18)12(19)9-17-16(20)15-10-21-13-6-2-3-7-14(13)22-15/h2-8,12,15,19H,9-10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSWTOOTMJVTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2COC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-4-methoxy-N-({[(2-methoxybenzyl)oxy]imino}methyl)nicotinamide](/img/structure/B2635081.png)

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2635082.png)

![1-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-4-methoxybenzene](/img/structure/B2635084.png)

![Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2635092.png)

![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)